9-[(3,4-Difluorophenyl)methoxy]-3-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-[(3,4-Difluorophenyl)methoxy]-3-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, substituted with a difluorophenyl group, a methoxyphenyl group, and a pyrazolyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,4-Difluorophenyl)methoxy]-3-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction using 3,4-difluorophenylboronic acid.
Attachment of the Methoxyphenyl Group: This can be done through a Suzuki cross-coupling reaction using 3-methoxyphenylboronic acid.
Incorporation of the Pyrazolyl Group: This step may involve the reaction of a pyrazole derivative with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the pyrido[1,2-a]pyrimidin-4-one core or the pyrazolyl group.
Substitution: The difluorophenyl and methoxyphenyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest that it could bind to specific proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its pharmacological properties. Its potential to interact with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-[(3,4-Difluorophenyl)methoxy]-3-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 9-[(3,4-Difluorophenyl)methoxy]-3-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. This structural diversity may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1189953-79-4 |
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Molecular Formula |
C27H22F2N4O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
9-[(3,4-difluorophenyl)methoxy]-3-[1-(2-methoxyphenyl)-5-methylpyrazol-3-yl]-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C27H22F2N4O3/c1-16-13-21(31-33(16)22-7-4-5-8-23(22)35-3)25-17(2)30-26-24(9-6-12-32(26)27(25)34)36-15-18-10-11-19(28)20(29)14-18/h4-14H,15H2,1-3H3 |
InChI Key |
VEOPQOMPAYDLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2OC)C3=C(N=C4C(=CC=CN4C3=O)OCC5=CC(=C(C=C5)F)F)C |
Origin of Product |
United States |
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